molecular formula C11H13IO B1436025 4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene CAS No. 1369920-77-3

4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene

Cat. No.: B1436025
CAS No.: 1369920-77-3
M. Wt: 288.12 g/mol
InChI Key: DZEJLFIWVARLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene is a useful research compound. Its molecular formula is C11H13IO and its molecular weight is 288.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • Garve et al. (2014) reported on the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to ring-opened products with chlorine atoms. This study demonstrates the potential use of similar iodobenzene compounds in organic synthesis (Garve et al., 2014).
    • Moroda and Togo (2008) described an iodobenzene-catalyzed cyclization process. Such catalytic processes involving iodobenzene derivatives could be significant in synthesizing complex organic compounds (Moroda & Togo, 2008).
  • Material Science and Engineering:

    • Sakaguchi et al. (2011) explored the synthesis and gas permeability of poly(p-phenyleneethynylene)s with various side groups, including cyclohexylmethoxy. Such studies are important for developing new materials with specific gas permeation properties (Sakaguchi et al., 2011).
  • Pharmaceutical Chemistry:

    • Al-Abdullah et al. (2014) conducted a spectroscopic and computational study on 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, a compound structurally related to 4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene. This research is significant for understanding the properties of potential pharmaceutical compounds (Al-Abdullah et al., 2014).
  • Environmental Chemistry:

    • Peverly et al. (2014) investigated the electrochemical reduction of methyl triclosan, a compound related to this compound, highlighting its potential environmental impact and degradation pathways (Peverly et al., 2014).

Properties

IUPAC Name

4-(cyclopropylmethoxy)-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEJLFIWVARLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylmethoxy)-1-iodo-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.